![molecular formula C7H4N2O2S B592364 チアゾロ[5,4-b]ピリジン-5-カルボン酸 CAS No. 1304788-06-4](/img/structure/B592364.png)
チアゾロ[5,4-b]ピリジン-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other biologically active molecules .
科学的研究の応用
Thiazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Thiazolo[5,4-b]pyridine-5-carboxylic acid is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . The compound has been identified as a potent inhibitor of PI3Kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for cancer therapies .
Mode of Action
The compound interacts with its target, PI3Kα, inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway in cells that is often overactive in cancer cells, leading to uncontrolled cell growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by Thiazolo[5,4-b]pyridine-5-carboxylic acid is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kα, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival . This makes it a potential candidate for cancer therapies .
Result of Action
The inhibition of PI3Kα by Thiazolo[5,4-b]pyridine-5-carboxylic acid leads to a disruption in the PI3K/AKT/mTOR pathway . This disruption can potentially lead to reduced cell proliferation and survival, making it a potential candidate for cancer therapies .
生化学分析
Biochemical Properties
Thiazolo[5,4-b]pyridine-5-carboxylic acid has been found to interact with various enzymes and proteins, contributing to its biochemical properties . For instance, some derivatives of thiazolo[5,4-b]pyridine have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth and survival .
Cellular Effects
Thiazolo[5,4-b]pyridine-5-carboxylic acid can influence various cellular processes. For example, it has been reported to inhibit the PI3K pathway, which can affect cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to changes in cell function, potentially influencing the growth and survival of cells .
Molecular Mechanism
The molecular mechanism of Thiazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with key biomolecules. For instance, it has been found to inhibit PI3K at the molecular level . This inhibition is likely due to the compound binding to the kinase, as suggested by docking analysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine-5-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of 2-aminopyridine-3-thiol with various aldehydes or ketones in the presence of catalysts such as zinc oxide nanoparticles . Another approach involves the use of hydrazonoyl halides as precursors, which react with thiohydrazonate intermediates to form the desired thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods: Industrial production methods for thiazolo[5,4-b]pyridine-5-carboxylic acid are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity, possibly through continuous flow chemistry or other advanced manufacturing techniques.
化学反応の分析
Types of Reactions: Thiazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
類似化合物との比較
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Imidazo[4,5-b]pyridine: Known for its pharmacological potential and synthetic versatility.
Uniqueness: Thiazolo[5,4-b]pyridine-5-carboxylic acid is unique due to its specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Its ability to inhibit key enzymes like PI3K sets it apart from other similar compounds .
特性
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZYXJEQFVQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304788-06-4 |
Source


|
| Record name | [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
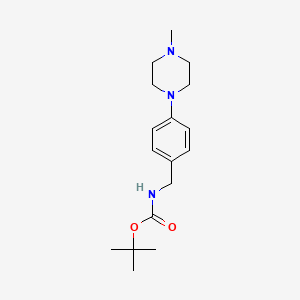
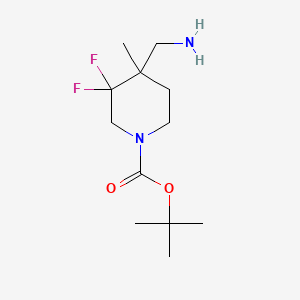

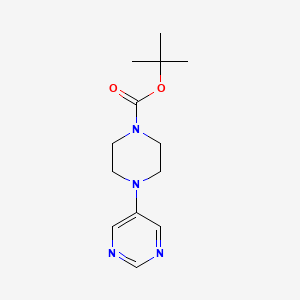
![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
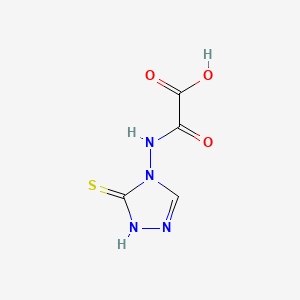
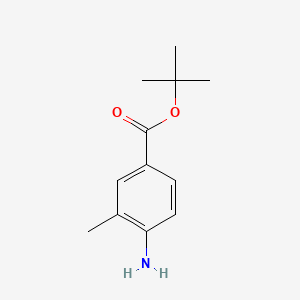
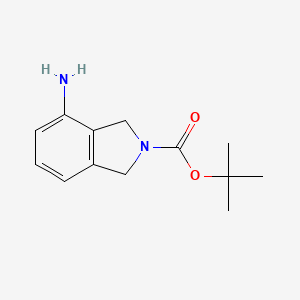
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
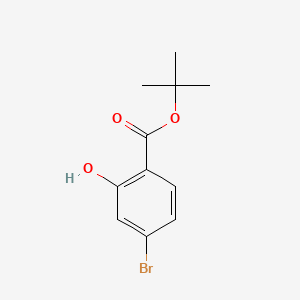
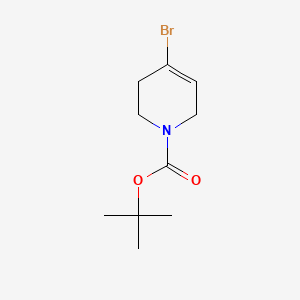
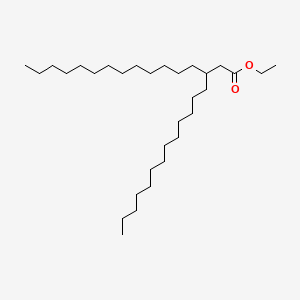
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
